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Compound of Interest

Compound Name: 3-(Cyclopentyloxy)benzaldehyde

Cat. No.: B1347504

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-
(Cyclopentyloxy)benzaldehyde (CAS No. 273722-75-1). Due to the limited availability of
published experimental spectra for this specific compound, this document presents predicted
data based on established principles of nuclear magnetic resonance (NMR) spectroscopy,
infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with data from
analogous structures. Detailed, generalized experimental protocols for obtaining such data are
also provided.

Chemical Structure and Properties
e |[UPAC Name: 3-(Cyclopentyloxy)benzaldehyde
e Molecular Formula: C12H1402[1][2]

e Molecular Weight: 190.24 g/mol [3]

o Appearance: Expected to be a liquid[2]

Predicted Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for 3-

(Cyclopentyloxy)benzaldehyde. These predictions are derived from the analysis of its

structural features: a 1,3-disubstituted benzene ring, an aldehyde group, and a cyclopentyl

ether group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data (Predicted)

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
Aldehyde proton (-
~9.9 S 1H yeep (
CHO)
Aromatic protons (H-
~7.5-7.6 m 2H
2, H-6)
~7.3-7.4 m 1H Aromatic proton (H-4)
~71-7.2 m 1H Aromatic proton (H-5)
Cyclopentyl proton (-
~4.8-4.9 m 1H yelopenylp (
OCH-)
Cyclopentyl protons (-
~1.6-2.0 m 8H yeopenylp (
CHz2)
13C NMR (Carbon NMR) Data (Predicted)
© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b1347504?utm_src=pdf-body
https://www.benchchem.com/product/b1347504?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1347504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (6, ppm)

Assignment

~192 Aldehyde carbon (-CHO)
~159 Aromatic carbon (-O-)

~137 Aromatic carbon (C-1)
~130 Aromatic carbon (C-6)
~124 Aromatic carbon (C-2)
~122 Aromatic carbon (C-5)
~115 Aromatic carbon (C-4)

~80 Cyclopentyl carbon (-OCH-)
~33 Cyclopentyl carbons (-CHz)
~24 Cyclopentyl carbons (-CHz)

Infrared (IR) Spectroscopy

IR Absorption Data (Predicted)

Wavenumber (cm—?) Intensity Assignment
~3050 Medium Aromatic C-H stretch

Aliphatic C-H stretch
~2960, ~2870 Strong

(cyclopentyl)

] Aldehyde C-H stretch (Fermi

~2820, ~2720 Medium, Weak

doublet)[4]

Carbonyl (C=0) stretch of the
~1700 Strong

aldehyde[4]
~1600, ~1480 Medium Aromatic C=C ring stretch
~1250 Strong Aryl-O-Alkyl ether C-O stretch
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Mass Spectrometry (MS)

MS Fragmentation Data (Predicted)

miz Relative Intensity Assighment

190 Moderate Molecular ion [M]*

189 Moderate [M-H]*

121 Strong fl;ﬂd;CzT)Hg]+ (loss of cyclopentyl
93 Moderate [CeHsO]*

77 Moderate [CeHs]+

65 Moderate [CsHs]*

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample
like 3-(cyclopentyloxy)benzaldehyde.

NMR Spectroscopy

e Sample Preparation:
o Accurately weigh approximately 10-20 mg of the liquid sample.[5]

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCI3) in a
clean, dry vial.[5][6]

o Transfer the solution to a 5 mm NMR tube using a pipette, ensuring the liquid height is
around 4-5 cm.[5]

o Data Acquisition:

o Insert the NMR tube into the spectrometer.
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[e]

Lock the spectrometer on the deuterium signal of the solvent.[5]

o

Shim the magnetic field to achieve optimal homogeneity.[5]

[¢]

Tune and match the probe for the desired nucleus (*H or 13C).[5]

[¢]

Acquire the spectrum using appropriate pulse sequences and parameters (e.g., number of
scans, spectral width, relaxation delay).[5]

» Data Processing:

[¢]

Apply Fourier transformation to the acquired free induction decay (FID).

[¢]

Phase correct the spectrum.

[e]

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS
at 0 ppm).[7]

[e]

Integrate the peaks for *H NMR.

FT-IR Spectroscopy

e Sample Preparation (Neat Liquid):
o Place a small drop of the liquid sample onto a clean, dry salt plate (e.g., KBr or NaCl).[8]

o Carefully place a second salt plate on top to create a thin liquid film between the plates.[8]

[9]

o Data Acquisition:

[¢]

Place the salt plates in the sample holder of the FT-IR spectrometer.[9]

[e]

Acquire a background spectrum of the empty beam path or clean salt plates.

(¢]

Acquire the sample spectrum over a typical range for organic compounds (e.g., 4000-400
cm~1).[10]

o

Average multiple scans to improve the signal-to-noise ratio.[10]
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» Data Processing:
o Perform a background subtraction from the sample spectrum.

o lIdentify and label the major absorption peaks.

Mass Spectrometry (Electron lonization - El)

e Sample Introduction:
o Ensure the sample is pure and, if necessary, free of non-volatile impurities.

o Introduce a small amount of the volatile liquid sample into the mass spectrometer, often
via direct infusion or through a gas chromatograph (GC-MS). The sample is vaporized in
the ion source.[11][12]

e |onization:

o Bombard the gaseous sample molecules with a beam of high-energy electrons (typically
70 eV).[11][13] This causes the molecules to ionize and fragment.

e Mass Analysis and Detection:

o Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer).

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
o The detector records the abundance of each ion.

o Data Analysis:
o Generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

o Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural
information.

Workflow Visualization
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The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.

General Workflow for Spectroscopic Analysis

Sample Preparation

Liquid Sample
(3-(Cyclopentyloxy)benzaldehyde)

NMR IR MS
Dissolve in Prepare Thin Film Introduce into
Deuterated Solvent on Salt Plates High Vacuum

Data Acguisition

NMR Spectrometer FT-IR Spectrometer Mass Spectrometer

Data Analysis & Interpretation

1H & B3C NMR Spectra IR Spectrum Mass Spectrum

Structural Elucidation
&
Data Reporting

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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